6-(Azetidin-1-yl)pyrimidine-4-carboxylic acid
CAS No.: 2097949-49-8
Cat. No.: VC3142543
Molecular Formula: C8H9N3O2
Molecular Weight: 179.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2097949-49-8 |
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Molecular Formula | C8H9N3O2 |
Molecular Weight | 179.18 g/mol |
IUPAC Name | 6-(azetidin-1-yl)pyrimidine-4-carboxylic acid |
Standard InChI | InChI=1S/C8H9N3O2/c12-8(13)6-4-7(10-5-9-6)11-2-1-3-11/h4-5H,1-3H2,(H,12,13) |
Standard InChI Key | JHWBKCAUECTPRL-UHFFFAOYSA-N |
SMILES | C1CN(C1)C2=NC=NC(=C2)C(=O)O |
Canonical SMILES | C1CN(C1)C2=NC=NC(=C2)C(=O)O |
Introduction
Chemical Identity and Basic Properties
6-(Azetidin-1-yl)pyrimidine-4-carboxylic acid is a synthetic organic compound with a molecular weight of 179.18 g/mol . The compound consists of a pyrimidine core with an azetidinyl substituent at position 6 and a carboxylic acid group at position 4. First documented in chemical databases in 2016, the compound has been recently updated in PubChem (as of April 5, 2025), indicating ongoing research interest in this structure .
Molecular Identification
The compound can be precisely identified through several standard chemical identifiers as presented in Table 1.
Table 1: Chemical Identifiers of 6-(Azetidin-1-yl)pyrimidine-4-carboxylic acid
Identifier Type | Value |
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PubChem CID | 121206192 |
InChI | InChI=1S/C8H9N3O2/c12-8(13)6-4-7(10-5-9-6)11-2-1-3-11/h4-5H,1-3H2,(H,12,13) |
InChIKey | JHWBKCAUECTPRL-UHFFFAOYSA-N |
SMILES | C1CN(C1)C2=NC=NC(=C2)C(=O)O |
Molecular Formula | C8H9N3O2 |
Creation Date | 2016-06-20 |
Modification Date | 2025-04-05 |
The compound features several alternative names and registry numbers in chemical databases, enhancing its traceability across different research platforms .
Physical Properties
The physiochemical properties of 6-(Azetidin-1-yl)pyrimidine-4-carboxylic acid determine its behavior in biological systems and chemical reactions. Its moderate molecular weight (179.18 g/mol) places it within the range typically considered favorable for drug candidates according to Lipinski's Rule of Five, suggesting potential suitability for pharmaceutical applications .
Structural Characteristics
Core Structure Analysis
The compound features three key structural components that define its chemical identity and potential reactivity:
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A pyrimidine heterocyclic core, which provides a rigid, nitrogen-rich aromatic system
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An azetidinyl group (a four-membered nitrogen-containing ring) attached at position 6 of the pyrimidine
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A carboxylic acid functional group at position 4 of the pyrimidine
This combination of features creates a molecule with both hydrogen bond donors (the carboxylic acid) and acceptors (nitrogen atoms, carbonyl oxygen), crucial properties for potential interactions with biological targets .
Structural Comparison with Related Compounds
Structurally related compounds provide context for understanding the potential properties and applications of 6-(Azetidin-1-yl)pyrimidine-4-carboxylic acid. For instance, 2-(Azetidin-1-yl)-5-chloropyrimidine-4-carboxylic acid differs in the position of the azetidinyl group (position 2 instead of 6) and contains an additional chlorine atom at position 5. This structural difference likely affects the compound's electronic distribution, solubility, and potential binding interactions.
Table 2: Structural Comparison with Related Compounds
Compound | Key Structural Differences | Molecular Formula | Molecular Weight |
---|---|---|---|
6-(Azetidin-1-yl)pyrimidine-4-carboxylic acid | Reference compound | C8H9N3O2 | 179.18 g/mol |
2-(Azetidin-1-yl)-5-chloropyrimidine-4-carboxylic acid | Azetidinyl at position 2; Chlorine at position 5 | C8H8ClN3O2 | 213.62 g/mol |
6-((2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)oxy)pyrimidine-4-carboxylic acid | Different linkage; More complex substituent | Larger structure | Higher MW |
The positional isomer with the azetidinyl group at position 2 represents a structural variation that may be significant for structure-activity relationship studies.
Synthetic Approaches and Chemical Reactivity
Reactivity Profile
The reactivity of 6-(Azetidin-1-yl)pyrimidine-4-carboxylic acid is likely influenced by several key features:
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The carboxylic acid group provides a reactive handle for further derivatization, including amide formation, esterification, and reduction
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The pyrimidine core, being an electron-deficient heterocycle, may undergo nucleophilic aromatic substitution reactions
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The azetidinyl group represents a constrained secondary amine with distinctive spatial and electronic properties
These characteristics make the compound potentially useful as a building block for more complex structures in medicinal chemistry and materials science.
Comparison with Related Functional Molecules
Functional Group Analysis
Each component of 6-(Azetidin-1-yl)pyrimidine-4-carboxylic acid contributes specific properties that may be valuable for different applications:
Table 3: Functional Group Contributions to Molecular Properties
Functional Group | Properties Contributed | Potential Applications |
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Pyrimidine core | Planarity, hydrogen bond acceptors, π-stacking capability | Binding to protein targets, DNA/RNA interactions |
Azetidinyl group | Conformational constraint, basicity, lipophilicity | Improved binding specificity, metabolic stability |
Carboxylic acid | Acidity, hydrogen bond donor/acceptor, derivatization site | Prodrug formation, conjugation chemistry, salt formation |
This combination of features makes the compound a potentially versatile intermediate for further chemical elaboration and exploration in drug discovery programs.
Research Context and Future Directions
Current Research Landscape
While direct research on 6-(Azetidin-1-yl)pyrimidine-4-carboxylic acid appears limited, research on related pyrimidine-4-carboxylic acid derivatives has demonstrated their utility in multiple applications. For example, structure-activity relationship studies of pyrimidine-4-carboxamides have led to the identification of potent and selective NAPE-PLD inhibitors with potential applications in modulating emotional behavior .
These related research directions suggest several potential avenues for investigating 6-(Azetidin-1-yl)pyrimidine-4-carboxylic acid:
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As a starting material for synthesizing bioactive compounds
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As a potential pharmacophore in its own right
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As a structural motif in ligand design for specific protein targets
Future Research Opportunities
Based on the structural features of 6-(Azetidin-1-yl)pyrimidine-4-carboxylic acid and research on related compounds, several promising research directions emerge:
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Systematic structure-activity relationship studies to explore the effects of modifications to the base structure
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Investigation of its potential as a rigid linker in bifunctional molecules
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Computational studies to predict potential protein binding partners
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Development of efficient synthetic routes to access the compound and its derivatives
Such research could expand our understanding of pyrimidine-based scaffolds and potentially lead to novel bioactive compounds for therapeutic applications.
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